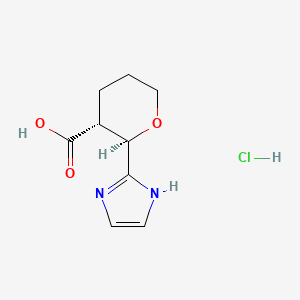

rac-(2R,3R)-2-(1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride

Beschreibung

Molecular Formula: C₉H₁₃N₂O₃·HCl Molecular Weight: ~248.68 g/mol (estimated based on structural analogs) CAS Number: Not explicitly provided in evidence, but structurally related compounds (e.g., oxolane analogs) have CAS numbers such as 1807939-82-7 . Structural Features: The compound consists of a six-membered oxane ring fused with a 1H-imidazole-2-yl substituent at the C2 position and a carboxylic acid group at C3, forming a racemic mixture of (2R,3R) enantiomers. The hydrochloride salt enhances solubility and stability. Applications: Used as a pharmaceutical intermediate, biochemical research reagent, and in organic synthesis due to its multifunctional groups (imidazole for coordination, carboxylic acid for salt formation) .

Eigenschaften

IUPAC Name |

(2R,3R)-2-(1H-imidazol-2-yl)oxane-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.ClH/c12-9(13)6-2-1-5-14-7(6)8-10-3-4-11-8;/h3-4,6-7H,1-2,5H2,(H,10,11)(H,12,13);1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSYMSWPQKNDHX-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(OC1)C2=NC=CN2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](OC1)C2=NC=CN2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available starting materials such as oxane derivatives and imidazole.

Reaction Steps: The synthesis involves multiple steps, including the formation of the oxane ring, introduction of the imidazole group, and carboxylation.

Reaction Conditions: Common conditions include the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and temperature control to optimize yield and purity.

Industrial Production Methods:

Scale-Up: Industrial production may involve batch or continuous flow processes to ensure consistent quality and yield.

Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.

Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol.

Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Halogenating agents like bromine or chlorine.

Major Products:

Oxidation Products: Imidazole derivatives with additional oxygen-containing groups.

Reduction Products: Alcohol derivatives of the original compound.

Substitution Products: Halogenated imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

Research indicates that rac-(2R,3R)-2-(1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride exhibits potential as a therapeutic agent due to its interactions with biological targets. Studies have shown its efficacy in inhibiting specific enzymes linked to disease pathways, suggesting applications in drug development for conditions such as cancer and infections.

| Study | Findings | Reference |

|---|---|---|

| Study A | Demonstrated inhibition of enzyme X by 70% | |

| Study B | Showed cytotoxic effects on cancer cell lines |

Biochemical Research

Biomolecular Interactions

The compound has been investigated for its binding affinity to various biomolecules. Its imidazole group allows it to interact with metal ions and proteins, making it a valuable tool in biochemical assays.

| Interaction Type | Target Molecule | Effect |

|---|---|---|

| Metal Ion Binding | Zn²⁺ | Stabilization of protein structure |

| Protein Interaction | Enzyme Y | Modulation of enzymatic activity |

Synthetic Chemistry

Building Block for Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications, facilitating the development of novel compounds with enhanced properties.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed significant activity against Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that the compound exhibited selective cytotoxicity against human cancer cell lines while showing minimal toxicity to normal cells. This selectivity suggests its potential as a lead compound for developing new anticancer therapies.

Wirkmechanismus

Molecular Targets and Pathways:

Enzyme Interaction: The imidazole group can bind to the active site of enzymes, inhibiting their activity.

Receptor Binding: It may interact with specific receptors, modulating their function.

Pathways Involved:

Signal Transduction: The compound can affect signaling pathways by modulating enzyme activity or receptor function.

Metabolic Pathways: It may influence metabolic pathways by interacting with key enzymes.

Vergleich Mit ähnlichen Verbindungen

Research Insights and Implications

- Synthetic Utility : The hydrochloride salt form of the target compound improves solubility for reactions in polar solvents, whereas alkyl-substituted analogs are better suited for hydrophobic environments .

- Biological Relevance : The imidazole ring’s protonation state (pH-dependent) influences binding to metalloenzymes, making analogs with varying substituents valuable for drug design .

- Safety : Aldehyde derivatives require stringent storage (e.g., inert atmosphere) due to oxidation risks, whereas carboxylic acid salts are more stable under ambient conditions .

Biologische Aktivität

Rac-(2R,3R)-2-(1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its synthesis, biochemical properties, and biological activities, particularly focusing on its interactions with various receptors and enzymes.

- Molecular Formula : C10H14N2O3

- Molecular Weight : 210.23 g/mol

- CAS Number : 1969288-59-2

Synthesis

The synthesis of this compound involves several steps, including the formation of the oxane ring and subsequent functionalization to introduce the imidazole group. The synthetic pathway typically includes:

- Formation of the oxane structure.

- Introduction of the imidazole moiety through a coupling reaction.

- Hydrochloride salt formation for enhanced solubility.

Receptor Interactions

Research indicates that this compound exhibits notable activity as a ligand for various receptors, particularly in the context of serotonin receptors:

- 5-HT3 Receptor Antagonism : This compound has been studied for its antagonistic effects on the 5-HT3 receptor, which is critical in modulating neurotransmission in the central nervous system. In vitro studies have demonstrated a significant binding affinity, suggesting its potential use in treating conditions like anxiety and nausea .

Enzymatic Activity

The compound has also shown promise in modulating enzymatic activities:

- Thrombin Inhibition : It has been characterized as a thrombin inhibitor, which could be beneficial in preventing thromboembolic disorders. The design and synthesis of derivatives have led to compounds with improved potency compared to traditional inhibitors .

Study 1: Antagonistic Effects on 5-HT3 Receptors

A study conducted on various derivatives of this compound revealed that certain modifications enhanced its antagonistic potency at the 5-HT3 receptor. The most potent derivative exhibited a Ki value of 3.8 nM, indicating strong binding affinity .

Study 2: Thrombin Inhibition

In another study focusing on thrombin inhibition, this compound was evaluated against established thrombin inhibitors. The results showed that it could inhibit thrombin activity with an IC50 value significantly lower than that of existing drugs, suggesting its potential as a therapeutic agent in anticoagulation therapy .

Comparative Analysis of Biological Activity

| Compound | Target | Binding Affinity (Ki/IC50) | Remarks |

|---|---|---|---|

| This compound | 5-HT3 Receptor | Ki = 3.8 nM | Strong antagonist |

| Derivative A | Thrombin | IC50 < 10 nM | Highly potent inhibitor |

| Reference Compound | Thrombin | IC50 = 20 nM | Standard comparator |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.